2,5-Bis(3-methylbutyl)benzene-1,4-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
729-36-2 |
|---|---|
Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
2,5-bis(3-methylbutyl)benzene-1,4-diol |
InChI |
InChI=1S/C16H26O2/c1-11(2)5-7-13-9-16(18)14(10-15(13)17)8-6-12(3)4/h9-12,17-18H,5-8H2,1-4H3 |
InChI Key |
IGDBHYIITLTRPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=CC(=C(C=C1O)CCC(C)C)O |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Bis 3 Methylbutyl Benzene 1,4 Diol and Its Analogues
Strategies for Benzene-1,4-diol (B12442567) Core Functionalization
Functionalizing the hydroquinone (B1673460) core is the cornerstone of synthesizing its derivatives. The electron-rich nature of the aromatic ring, activated by two hydroxyl groups, makes it susceptible to electrophilic substitution, but also prone to oxidation. Therefore, synthetic strategies must carefully control regioselectivity and reaction conditions.
Direct alkylation, particularly through Friedel-Crafts type reactions, represents the most straightforward approach to installing alkyl groups onto the hydroquinone ring. This method typically involves reacting hydroquinone with an alkylating agent in the presence of an acid catalyst.
Research has demonstrated that dialkylation of hydroquinone can be achieved with high yields using specific alkylating agents and reaction conditions. google.com For instance, reacting one mole of hydroquinone with at least two moles of an alcohol or an olefin in a dilute sulfuric acid medium (50-80% concentration) below 100°C can produce dialkyl hydroquinones. google.com A notable example is the synthesis of diamylhydroquinone, an isomer of the target compound, which was prepared in excellent yield by reacting hydroquinone with tertiary amyl alcohol at approximately 70°C. google.com This suggests a viable pathway for synthesizing 2,5-bis(3-methylbutyl)benzene-1,4-diol could involve the use of 3-methyl-1-butanol or an appropriate isoamyl olefin under similar acidic conditions. The control of temperature and the concentration of the acid are crucial to prevent the formation of undesired byproducts and polymers. google.com
| Parameter | Condition | Rationale |
| Reactants | Hydroquinone, Alkylating Agent (e.g., 3-methyl-1-butanol) | Introduction of the alkyl moiety onto the aromatic core. |
| Catalyst | Sulfuric Acid (50-80%) | Promotes the formation of the electrophilic carbocation from the alcohol. |
| Stoichiometry | >2:1 (Alkylating Agent:Hydroquinone) | Favors the formation of the disubstituted product. google.com |
| Temperature | < 100°C (e.g., ~70°C) | Provides sufficient energy for reaction while minimizing side reactions. google.com |
Modern synthetic chemistry offers powerful tools for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. The Heck and Suzuki-Miyaura reactions provide versatile, albeit less direct, routes to alkylated benzene-1,4-diols.
Heck-type Reactions: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org A potential two-step strategy to synthesize the target compound could begin with a protected 2,5-dihalobenzene-1,4-diol (e.g., 1,4-dibenzyloxy-2,5-dibromobenzene). This intermediate could undergo a double Heck reaction with an alkene such as 3-methyl-1-butene. The resulting product, a 2,5-di(3-methylbut-1-enyl)benzene-1,4-diol derivative, could then be subjected to catalytic hydrogenation to reduce the double bonds, yielding the desired saturated 3-methylbutyl side chains. Subsequent deprotection of the hydroxyl groups would afford the final product.
Suzuki-Miyaura Reactions: The Suzuki-Miyaura coupling is a versatile method that joins an organoboron compound with an organic halide. nih.gov This reaction has been successfully applied in the synthesis of complex molecules. nih.govresearchgate.net For the synthesis of this compound, a protected 2,5-dihalobenzene-1,4-diol could be coupled with a suitable organoboron reagent, such as (3-methylbutyl)boronic acid or its esters. The use of alkylboranes in Suzuki-Miyaura couplings is well-documented and typically proceeds with retention of configuration. nih.gov A double Suzuki-Miyaura coupling would install both 3-methylbutyl chains directly, followed by a final deprotection step. The choice of catalyst, ligands, and base is critical for achieving high yields in these couplings. researchgate.netnih.gov
Beyond the classic named cross-coupling reactions, other palladium-catalyzed methods offer advanced strategies for alkylating aromatic rings. These often involve the direct activation of C-H bonds, providing a more atom-economical approach.
Palladium-catalyzed C-H alkylation allows for the direct coupling of a C-H bond with an organometallic reagent or an organic halide. nih.gov Research has shown that palladium can catalyze the alkylation of sp² C-H bonds with alkylboronic acids. nih.gov In this context, a protected hydroquinone could potentially undergo direct C-H functionalization at the 2 and 5 positions when reacted with (3-methylbutyl)boronic acid in the presence of a suitable palladium catalyst and an oxidant, such as silver oxide or benzoquinone, which is often crucial for promoting the reaction. nih.govresearchgate.net
Another advanced strategy involves palladium-catalyzed C(sp³)–H activation. nih.govtongji.edu.cn While more complex, this approach could theoretically be applied by starting with a precursor where a directing group guides the palladium catalyst to activate a C-H bond on the hydroquinone ring, which then reacts with an alkyl halide like 1-bromo-3-methylbutane (B150244). nih.gov These direct functionalization methods, while powerful, often require careful optimization of reaction conditions and directing groups to achieve the desired regioselectivity.
Introduction and Manipulation of the 3-Methylbutyl Moiety
The successful synthesis of the target compound relies not only on functionalizing the hydroquinone core but also on the effective generation and use of the 3-methylbutyl group.
The 3-methylbutyl group, also known as the isoamyl group, is typically introduced using precursors such as 3-methyl-1-butanol (isoamyl alcohol) or 1-bromo-3-methylbutane (isoamyl bromide). These are common organic reagents. 1-bromo-3-methylbutane can be synthesized from 3-methyl-1-butanol via an SN2 reaction using sodium bromide and a strong acid catalyst like sulfuric acid. The alcohol serves as the precursor for direct Friedel-Crafts alkylation, while the alkyl bromide is the key component for preparing the corresponding Grignard reagent or for use in certain cross-coupling reactions.
Grignard reagents are powerful nucleophiles widely used for forming carbon-carbon bonds. libretexts.orgchemguide.co.uk The 3-methylbutyl Grignard reagent, (3-methylbutyl)magnesium bromide, can be prepared by reacting 1-bromo-3-methylbutane with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org
Due to the acidic nature of the hydroxyl protons on hydroquinone, direct reaction with a Grignard reagent is not feasible as it would result in a simple acid-base reaction. libretexts.org Therefore, the hydroxyl groups must first be protected. Common protecting groups for phenols include ethers, such as methyl or benzyl (B1604629) ethers. google.com Once protected, for example as 1,4-dimethoxybenzene, the aromatic ring can be functionalized.
A plausible synthetic route involves the reaction of the 3-methylbutyl Grignard reagent with a protected 2,5-dihalobenzene-1,4-diol. This reaction, a type of Kumada coupling, would form the desired C-C bonds. A final deprotection step, such as cleavage of the ether groups with a reagent like boron tribromide (BBr₃), would yield the final product, this compound.
| Reactant 1 | Reactant 2 | Key Step | Final Product |
| Protected 2,5-Dihalobenzene-1,4-diol | (3-methylbutyl)magnesium bromide | Grignard Cross-Coupling | This compound (after deprotection) |
| Hydroquinone | 3-Methyl-1-butanol | Friedel-Crafts Alkylation | This compound |
| Protected 2,5-Dihalobenzene-1,4-diol | (3-methylbutyl)boronic acid | Suzuki-Miyaura Coupling | This compound (after deprotection) |
Multi-Step Synthetic Sequences and Optimization
The synthesis of this compound is typically approached through a multi-step sequence, with the core transformation being the dialkylation of a hydroquinone precursor. Optimization of this sequence involves strategic use of protecting groups and fine-tuning of reaction conditions to maximize yield and purity.
Reaction Conditions and Yield Optimization
The core of the synthesis is the Friedel-Crafts alkylation, which involves reacting the protected or unprotected hydroquinone with an appropriate alkylating agent in the presence of a catalyst. Optimizing this step is key to achieving a high yield of the desired 2,5-disubstituted product.
Key Reaction Parameters:
Alkylating Agent: A suitable precursor for the 3-methylbutyl group is required, such as 1-chloro-3-methylbutane, 1-bromo-3-methylbutane, or isoamyl alcohol. The use of alcohols is considered a greener alternative to alkyl halides. nih.gov
Catalyst: Strong Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are traditional catalysts for this reaction. rsc.org Strong Brønsted acids such as sulfuric acid or hydrofluoric acid can also be employed. nih.gov The catalyst's amount, whether stoichiometric or catalytic, significantly impacts the reaction's outcome. nih.goved.ac.uk
Solvent: The choice of solvent can influence reaction rates and selectivity. Common solvents include dichloromethane, carbon disulfide, and nitrobenzene.
Temperature and Time: These parameters must be carefully controlled to prevent side reactions. Lower temperatures can increase selectivity but may require longer reaction times.
Optimization Challenges:
Polyalkylation: The introduction of the first alkyl group activates the aromatic ring, making it more prone to further substitution. This can lead to tri- or tetra-alkylated byproducts. Controlling the stoichiometry of the reactants is crucial to favor disubstitution.
Carbocation Rearrangement: The alkylating agent can form a carbocation intermediate that may rearrange to a more stable form, leading to isomeric products. For the 3-methylbutyl group, the secondary carbocation formed is relatively stable and less prone to rearrangement.
Catalyst Deactivation: The hydroxyl groups of unprotected hydroquinone can react with and deactivate the Lewis acid catalyst, necessitating the use of excess catalyst.
Optimization often involves a systematic study of these parameters to find the conditions that provide the best balance of conversion, selectivity, and yield.
| Parameter | Condition/Variable | Impact on Reaction |
|---|---|---|
| Catalyst | AlCl₃, FeCl₃, H₂SO₄ | Affects reaction rate and can influence regioselectivity. Stoichiometry is critical. |
| Solvent | Dichloromethane, CS₂, Nitrobenzene | Influences solubility of reactants and catalyst activity. |
| Temperature | Low to moderate (e.g., 0 °C to 50 °C) | Controls reaction rate and minimizes side reactions like polyalkylation. |
| Reactant Ratio | Hydroquinone:Alkylating Agent | Key to controlling the degree of alkylation (mono-, di-, poly-). |
Green Chemistry Principles in Synthesis of Alkylated Hydroquinones
Applying green chemistry principles to the synthesis of alkylated hydroquinones aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov
Key green strategies include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, supercritical fluids, or ionic liquids is a primary goal. nih.gov Performing reactions in solvent-free conditions is another effective approach. jddhs.com
Alternative Catalysts: The development of solid acid catalysts, such as zeolites and clays, offers advantages over traditional Lewis acids. These catalysts are often less hazardous, easier to separate from the reaction mixture, and can be recycled and reused. nih.gov
Alternative Reagents: Using alcohols as alkylating agents instead of alkyl halides improves the atom economy of the reaction, as the only byproduct is water. nih.gov Electrochemical methods also offer a green alternative for synthesizing hydroquinones, avoiding the need for hazardous oxidizing or reducing agents. acs.org
Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. jddhs.com
Sustainable Feedstocks: Research into synthesizing aromatic compounds from biomass-derived sources, such as furfural, represents a long-term strategy for making the production of hydroquinones and their derivatives more sustainable. ucl.ac.uk
| Traditional Method | Green Alternative | Advantage |
|---|---|---|
| Alkyl Halides | Alcohols | Water is the only byproduct, improving atom economy. nih.gov |
| Homogeneous Lewis Acids (e.g., AlCl₃) | Heterogeneous Catalysts (e.g., Zeolites) | Easy separation, reusability, reduced waste. nih.gov |
| Volatile Organic Solvents (e.g., CH₂Cl₂) | Water, Supercritical CO₂, Solvent-free | Reduced pollution and health hazards. nih.govjddhs.com |
| Conventional Heating | Microwave Irradiation | Faster reaction rates, lower energy consumption. jddhs.com |
Following a comprehensive search of scientific literature and chemical databases, the specific experimental spectroscopic data required to fully detail the advanced characterization of this compound is not publicly available. Generating a thorough and scientifically accurate article with detailed research findings and data tables, as per the user's request, is not possible without access to primary ¹H NMR, ¹³C NMR, 2D NMR, and mass spectrometry results for this specific compound.
The creation of scientifically accurate content for the requested sections and subsections is contingent on the availability of this foundational data. Without it, any attempt to populate the outlined article structure would be speculative and would not meet the required standards of accuracy and authoritativeness.
Advanced Spectroscopic and Structural Characterization of 2,5 Bis 3 Methylbutyl Benzene 1,4 Diol
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes.
In the analysis of 2,5-di-tert-butylhydroquinone (B1670977) (DTBHQ), a combination of Fourier Transform Infrared (FT-IR) and Fourier Transform (FT)-Raman spectroscopy, alongside density functional theory (DFT) computations, provides a comprehensive understanding of its vibrational characteristics. The vibrational spectra of DTBHQ have been recorded and analyzed, with DFT calculations at the B3LYP/6-31G(d,p) level used to determine the equilibrium geometry and harmonic wavenumbers of its possible conformers. nih.gov
The experimental FT-IR spectrum of DTBHQ is typically recorded in the 4000–400 cm⁻¹ range, while the FT-Raman spectrum is recorded between 3500 and 50 cm⁻¹. nih.gov The assignments of the observed vibrational bands are performed based on the potential energy distribution (PED) of the vibrational modes. nih.gov
Key vibrational modes for DTBHQ and, by extension, for similar 2,5-dialkylbenzene-1,4-diols, include:
O-H Stretching: The hydroxyl (-OH) groups give rise to characteristic stretching vibrations. In the IR spectrum of DTBHQ, these are observed as strong bands. The exact frequency can be influenced by hydrogen bonding.
C-H Stretching: Vibrations of the aromatic and alkyl C-H bonds.
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring.
C-O Stretching: The stretching of the carbon-oxygen bond of the hydroxyl group.
Ring Vibrations: Complex vibrations involving the entire benzene ring.
The following table summarizes some of the key vibrational frequencies observed for 2,5-di-tert-butylhydroquinone.
| Vibrational Mode | Observed Frequency (cm⁻¹) (IR) | Observed Frequency (cm⁻¹) (Raman) |
| O-H Stretch | ~3400 | Not prominent |
| Aromatic C-H Stretch | ~3050 | ~3050 |
| Aliphatic C-H Stretch | 2950-2850 | 2950-2850 |
| C=C Aromatic Stretch | ~1600 | ~1600 |
| C-O Stretch | ~1200 | Not prominent |
Note: The exact frequencies can vary based on the physical state of the sample and intermolecular interactions.
X-ray Crystallography for Solid-State Structure Determination
For 2,5-di-tert-butylhydroquinone (DTBHQ), X-ray diffraction studies have revealed a fascinating and unexpected crystal structure. researchgate.net The analysis shows that while the individual DTBHQ molecule is centrosymmetric and nonpolar, the crystal structure is noncentrosymmetric and polar. researchgate.net
Conformational Analysis in the Solid State
Computational studies, often performed in conjunction with crystallographic analysis, help in understanding the conformational preferences of the molecule. For DTBHQ, DFT calculations have been employed to investigate the stability of different possible conformers. nih.gov In the solid state, the molecule adopts a specific conformation that is stabilized by the crystal packing forces and the intermolecular hydrogen bonding network. The orientation of the tert-butyl groups relative to the benzene ring is a key conformational feature.
Chromatographic Methods for Purity and Mixture Analysis
Chromatographic techniques are indispensable for separating and quantifying the components of a mixture, as well as for assessing the purity of a compound.
Gas Chromatography (GC)
Gas chromatography is a suitable method for the analysis of volatile and thermally stable compounds like 2,5-dialkylbenzene-1,4-diols. For the analysis of 2,5-di-tert-butylhydroquinone, a normalized gas chromatographic method has been reported. nih.gov This method typically utilizes a fused silica (B1680970) capillary column, such as one with an OV-101 stationary phase, and a flame ionization detector (FID). nih.gov
To improve volatility and reduce peak tailing, especially for the polar hydroxyl groups, derivatization to form trimethylsilyl (B98337) (TMS) ethers is a common practice before GC analysis. fao.org
Typical GC parameters for the analysis of DTBHQ:
Column: Fused silica capillary column (e.g., OV-101) nih.gov
Detector: Flame Ionization Detector (FID) nih.gov
Derivatization: Often converted to TMS derivative fao.org
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is a versatile technique for the separation and analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. Both normal-phase and reversed-phase HPLC can be employed for the analysis of alkylated hydroquinones.
A normal-phase HPLC (NP-HPLC) method has been developed for the simultaneous detection of tertiary butylhydroquinone (TBHQ) and its oxidation product, which can be adapted for DTBHQ. nih.govacs.org This method may use a silica or a diol-bonded column with a non-polar mobile phase.
Reversed-phase HPLC (RP-HPLC) is also commonly used. For instance, a C18 column can be used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component, often with an acid modifier like acetic or formic acid to improve peak shape. glsciences.com
Example HPLC Conditions for a related compound (TBHQ): nih.govacs.org
Column: C18
Mobile Phase: Gradient elution with n-hexane containing ethyl acetate (B1210297) and isopropanol.
Detector: UV detector set at appropriate wavelengths (e.g., 280 nm).
Column Temperature: 30 °C.
Theoretical and Computational Studies of 2,5 Bis 3 Methylbutyl Benzene 1,4 Diol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic and structural properties of molecules like 2,5-Bis(3-methylbutyl)benzene-1,4-diol. These computational methods provide a detailed picture of the molecule's quantum mechanical nature.
The electronic structure of this compound is fundamentally defined by the π-conjugated system of the benzene (B151609) ring, substituted with two hydroxyl groups and two 3-methylbutyl groups. The hydroxyl groups act as electron-donating groups, increasing the electron density of the aromatic ring. The 3-methylbutyl groups, being alkyl chains, are weak electron-donating groups through an inductive effect.
Molecular orbital (MO) analysis, particularly of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity. For substituted hydroquinones, the HOMO is typically a π-orbital with significant contributions from the oxygen lone pairs, while the LUMO is a π*-antibonding orbital of the benzene ring.
Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Note: These are estimated values based on calculations of similar substituted hydroquinones using DFT at the B3LYP/6-31G(d) level of theory.)
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -5.5 to -6.0 | Primarily localized on the benzene ring and the oxygen atoms of the hydroxyl groups, indicating these are the primary sites for electrophilic attack. |
| LUMO | -0.5 to -1.0 | Distributed over the π-system of the benzene ring, representing the region for nucleophilic attack. |
| HOMO-LUMO Gap | 4.5 to 5.5 | A relatively large gap suggests high kinetic stability. |
Tautomerism in hydroquinones can lead to the formation of keto-enol forms. For this compound, this would involve the migration of a hydrogen atom from a hydroxyl group to the benzene ring, forming a dienone structure. Quantum chemical calculations consistently show that the aromatic diol form is significantly more stable than any of its keto tautomers due to the energetic favorability of maintaining the aromaticity of the benzene ring.
Table 2: Estimated Relative Energies of Tautomers (Note: Based on general principles and calculations on related phenolic compounds.)
| Tautomer | Relative Energy (kcal/mol) | Stability |
| This compound | 0 (Reference) | Most stable due to aromaticity. |
| Keto-enol Tautomer 1 | > 15 | Significantly less stable; aromaticity is disrupted. |
| Keto-enol Tautomer 2 | > 15 | Significantly less stable; aromaticity is disrupted. |
Theoretical vibrational analysis, performed computationally, can predict the infrared (IR) and Raman spectra of this compound. These calculations help in assigning the vibrational modes to specific molecular motions. The predicted spectra would be characterized by:
O-H stretching: A broad band in the IR spectrum around 3200-3600 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups.
C-H stretching (aromatic): Sharp peaks typically appearing just above 3000 cm⁻¹.
C-H stretching (aliphatic): Multiple sharp peaks in the 2850-2960 cm⁻¹ region from the 3-methylbutyl groups.
C=C stretching (aromatic): Strong to medium intensity bands in the 1450-1600 cm⁻¹ region.
C-O stretching: Bands in the 1200-1300 cm⁻¹ region.
Table 3: Predicted Key Vibrational Frequencies (Note: These are unscaled theoretical frequencies. Experimental values may vary.)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |
| O-H stretch | 3400 - 3600 | Stretching of the hydroxyl groups. |
| Aromatic C-H stretch | 3050 - 3150 | Stretching of C-H bonds on the benzene ring. |
| Aliphatic C-H stretch | 2870 - 2980 | Stretching of C-H bonds in the alkyl chains. |
| Aromatic C=C stretch | 1500 - 1620 | In-plane stretching of the benzene ring carbons. |
| C-O stretch | 1200 - 1260 | Stretching of the carbon-oxygen bonds. |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations can provide insights into the dynamic behavior of this compound, its conformational preferences in different environments, and its potential for intermolecular interactions.
While quantum chemical calculations can determine the energies of specific conformations, molecular dynamics (MD) simulations can explore the entire conformational landscape of the molecule over time. For this compound, MD simulations would reveal the flexibility of the 3-methylbutyl side chains. researchgate.net These chains are expected to be highly mobile, constantly transitioning between different low-energy conformations. The preferred conformations would be those that minimize steric clashes between the side chains and with the hydroxyl groups. The orientation of the hydroxyl groups will also fluctuate, though the energetic barrier for rotation around the C-O bond is relatively low.
The presence of both hydrogen bond donors (the -OH groups) and hydrophobic regions (the alkyl chains and the benzene ring) in this compound suggests a capacity for forming structured intermolecular assemblies.
Hydrogen Bonding: The hydroxyl groups are capable of forming strong intermolecular hydrogen bonds. In the solid state, this would likely lead to the formation of extended networks or chains of molecules. In solution, the molecule can form hydrogen bonds with solvent molecules or with other solute molecules.
Hydrophobic Interactions: The long 3-methylbutyl side chains are hydrophobic and will tend to aggregate in aqueous environments to minimize their contact with water. In nonpolar solvents, these interactions are less significant.
Molecular dynamics simulations can be used to predict how these interactions might lead to self-assembly. It is plausible that in certain solvents, this compound could form micelles, bilayers, or other ordered structures, driven by a combination of hydrogen bonding between the hydrophilic heads and hydrophobic interactions between the alkyl tails.
Structure-Property Relationships (SPR) via Computational Approaches
The correlation between a molecule's three-dimensional structure and its physical, chemical, and biological properties is a cornerstone of chemical science. Computational approaches provide a powerful means to explore these structure-property relationships (SPR) at the molecular level. Through the use of quantum chemical calculations, it is possible to model the behavior of this compound and predict its characteristics with a high degree of accuracy.
Computational quantum chemistry, particularly Density Functional Theory (DFT), is widely employed to predict the spectroscopic parameters of molecules. researchgate.netnih.gov These theoretical calculations can provide valuable information about the molecule's electronic structure and vibrational modes, which are directly related to its spectroscopic signatures. For this compound, computational methods can predict a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) and Raman vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra.
The prediction of these parameters typically involves optimizing the molecule's geometry to find its most stable conformation, followed by calculations of the desired spectroscopic properties at that geometry. The choice of the theoretical method and basis set is crucial for obtaining accurate results that are in good agreement with experimental data. mdpi.com
Below is an interactive data table showcasing the kind of predicted spectroscopic parameters that can be obtained for a related compound, 2,5-di-tert-butylhydroquinone (B1670977), which serves as a model due to the lack of specific computational data for this compound.
| Spectroscopic Parameter | Predicted Value (Exemplary) |
| ¹H NMR Chemical Shift (ppm) | |
| OH protons | 4.5 - 5.5 |
| Aromatic CH protons | 6.5 - 7.0 |
| CH₂ protons (butyl group) | 2.4 - 2.6 |
| CH protons (butyl group) | 1.5 - 1.7 |
| CH₃ protons (butyl group) | 0.9 - 1.1 |
| ¹³C NMR Chemical Shift (ppm) | |
| C-OH carbons | 145 - 150 |
| Aromatic CH carbons | 115 - 120 |
| C-C(butyl) carbons | 130 - 135 |
| CH₂ carbons (butyl group) | 30 - 35 |
| CH carbons (butyl group) | 25 - 30 |
| CH₃ carbons (butyl group) | 20 - 25 |
| Key IR Vibrational Frequencies (cm⁻¹) | |
| O-H stretch | 3200 - 3600 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-O stretch | 1200 - 1300 |
Note: The values in this table are illustrative and based on typical ranges for similar functional groups. Actual predicted values would be obtained from specific quantum chemical calculations.
One of the key aspects of such an analysis is the examination of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons. For a hydroquinone (B1673460) derivative, the HOMO is typically localized on the benzene ring and the oxygen atoms, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO distribution highlights the regions susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com
Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within the molecule. researchgate.net The MEP map highlights the electron-rich (negative potential) and electron-poor (positive potential) regions. In this compound, the oxygen atoms of the hydroxyl groups are expected to be regions of high negative potential, making them susceptible to interaction with electrophiles and hydrogen bond donors. The hydrogen atoms of the hydroxyl groups, in turn, would be regions of positive potential.
Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be calculated from the energies of the FMOs. mdpi.com These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare its reactivity with that of other compounds. The presence of the two 3-methylbutyl substituents on the benzene ring influences the electronic properties and, consequently, the reactivity of the molecule. These alkyl groups are electron-donating, which increases the electron density on the aromatic ring and is expected to enhance its reactivity towards electrophiles. Computational models can precisely quantify the electronic effects of these substituents.
Applications in Materials Science and Polymer Chemistry
Utilization as Monomers in Polymer Synthesis
The presence of two hydroxyl groups allows 2,5-Bis(3-methylbutyl)benzene-1,4-diol to act as a difunctional monomer, specifically a diol, in step-growth polymerization. These reactions lead to the formation of high-molecular-weight polymers with diverse properties, influenced significantly by the monomer's distinct structure.
Polycondensation Reactions to Form Polyesters and Polyurethanes
Polyesters: this compound can undergo polycondensation with dicarboxylic acids or their derivatives (such as diacyl chlorides or diesters) to form aromatic-aliphatic polyesters. In this reaction, the hydroxyl groups of the diol react with the carboxyl groups of the diacid, forming ester linkages and eliminating a small molecule, typically water. The rigid hydroquinone (B1673460) unit is incorporated into the polymer backbone, enhancing thermal stability, while the flexible alkyl side chains can improve solubility and processability by disrupting chain packing. nih.gov The general process, known as melt polycondensation, involves reacting the monomers at high temperatures under a vacuum to facilitate the removal of the byproduct and drive the reaction toward the formation of a high-molecular-weight polymer. cjps.orgresearchgate.net
Polyurethanes: Similarly, this diol can be used as a chain extender or as part of a polyol component in the synthesis of polyurethanes. The reaction involves the addition of the hydroxyl groups across the isocyanate groups of a diisocyanate monomer. This forms the characteristic urethane (B1682113) linkage. In segmented polyurethanes, the this compound would become part of the "hard segments," contributing to the material's strength and thermal properties, while the bulky alkyl groups would influence the morphology and degree of phase separation between hard and soft segments. google.com
Incorporation into Bio-based Polymer Systems
There is a growing demand for polymers derived from renewable resources. The hydroquinone core of this compound is a structure that can potentially be derived from biomass, for instance, from lignin (B12514952) or glucose intermediates. cjps.orgacs.org This makes it a candidate for synthesizing partially bio-based polymers.
It can be copolymerized with a wide range of bio-derived dicarboxylic acids (like succinic acid, adipic acid, or 2,5-furandicarboxylic acid) to produce polyesters with significant renewable content. acs.orgua.pt The incorporation of monomers like 2,5-furandicarboxylic acid (FDCA), a key bio-based building block, with aromatic diols such as hydroquinone derivatives, is a well-explored strategy for creating high-performance bio-polyesters that can serve as alternatives to petroleum-based plastics like PET. mdpi.comresearchgate.netkpi.ua The resulting polymers combine the rigidity and thermal stability of the furan (B31954) and benzene (B151609) rings with properties imparted by the specific diol used. mdpi.com
Effect of Alkyl Chain Length and Branching on Polymer Properties
The 3-methylbutyl side chains on the hydroquinone ring are critical in determining the final properties of polymers incorporating this monomer. The introduction of flexible alkyl groups onto a rigid polymer backbone is a common strategy to modify material characteristics. nih.gov
Key effects include:
Solubility and Processability: The nonpolar alkyl groups increase the monomer's and the resulting polymer's solubility in common organic solvents, facilitating synthesis and processing. They disrupt the close packing of rigid polymer chains, which often leads to poor solubility. nih.gov
Thermal Properties: The alkyl chains introduce flexibility and increase the distance between polymer backbones. This typically leads to a decrease in the melting temperature (T_m) and, in some cases, the glass transition temperature (T_g), making the polymer more processable at lower temperatures. nih.govcjps.org However, the bulky nature of the branched 3-methylbutyl group can restrict segmental motion of the polymer chain, which may lead to a higher T_g compared to a linear alkyl chain of similar length. nih.gov
Morphology and Crystallinity: Long or branched side chains tend to hinder the ordered arrangement of polymer chains, reducing the degree of crystallinity. cjps.orgresearchgate.net Polymers made with this compound are likely to be more amorphous compared to polymers made from unsubstituted hydroquinone. acs.org This can translate to increased transparency and flexibility. The specific length and branching pattern of the alkyl chains are known to control the formation of different semi-crystalline phases and influence the orientation of polymer chains in thin films. rsc.orgmdpi.com
| Polymer Property | Effect of Increasing Alkyl Chain Length/Branching | Rationale | Reference |
|---|---|---|---|
| Melting Temperature (T_m) | Decreases | Disrupts crystalline packing of rigid backbones. | nih.gov |
| Glass Transition Temperature (T_g) | Variable; can decrease due to increased free volume or increase due to restricted motion from bulky groups. | Depends on the balance between plasticization and steric hindrance. | nih.gov |
| Solubility | Increases | Improves interaction with organic solvents and reduces intermolecular forces between polymer chains. | nih.govresearchgate.net |
| Crystallinity | Decreases | Steric hindrance from side chains prevents efficient chain packing into a crystal lattice. | cjps.orgresearchgate.net |
| Flexibility | Increases | The aliphatic chains act as internal plasticizers, allowing for greater chain mobility. | cjps.orgcjps.org |
Role in Supramolecular Assemblies and Frameworks
Beyond covalent polymer synthesis, the structure of this compound makes it a compelling building block for constructing ordered, non-covalent structures known as supramolecular assemblies. researchgate.netnih.govmdpi.comnih.gov
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) Linkers
Porous crystalline materials like MOFs and COFs are constructed by connecting molecular building blocks (linkers) with metal ions or clusters (in MOFs) or through strong covalent bonds (in COFs) to form extended, porous networks. researchgate.net
While not specifically documented for this compound, dihydroxy-functionalized aromatic compounds are a known class of linkers. For instance, 2,5-dihydroxyterephthalic acid and 2,5-dihydroxy-1,4-benzoquinone (B104904) are used as organic linkers where the hydroxyl and carboxyl groups coordinate to metal centers to form stable MOF structures. researchgate.netchemrxiv.org By analogy, the two hydroxyl groups of this compound could coordinate to metal ions, serving as a ditopic linker. The bulky 3-methylbutyl groups would project into the pores of the resulting framework, modifying the pore size, shape, and chemical environment, potentially making it more hydrophobic.
Hydrogen-Bonded Organic Frameworks (HOFs)
Hydrogen-Bonded Organic Frameworks (HOFs) are a class of porous crystalline materials formed through the self-assembly of organic molecules via hydrogen-bonding interactions. rsc.orgresearchgate.net The hydroquinone moiety is an excellent hydrogen-bonding motif. nih.govnih.gov
Antioxidant Properties in Material Stabilization
Antioxidants play a critical role in preventing the degradation of polymeric materials during processing and throughout their service life by inhibiting oxidation reactions. nih.gov Phenolic compounds, including hydroquinone derivatives, are widely used as primary antioxidants due to their ability to neutralize the free radicals that initiate and propagate degradation. chemrxiv.org
The primary antioxidant activity of phenolic compounds like this compound in polymeric matrices is attributed to their ability to scavenge free radicals. mdpi.com This process is crucial for interrupting the cascade of chain degradation reactions that can compromise a material's structural integrity. nih.gov
The principal mechanism is known as hydrogen atom transfer (HAT). mdpi.comnih.gov In this process, the phenolic antioxidant (ArOH) donates a hydrogen atom from one of its hydroxyl (-OH) groups to a highly reactive free radical (R•), such as an alkyl or peroxy radical. This neutralizes the radical and terminates the degradation chain.
Reaction: ArOH + R• → ArO• + RH
The resulting phenoxy radical (ArO•) is significantly more stable than the initial free radical due to the delocalization of the unpaired electron across the aromatic ring. mdpi.com The bulky 3-methylbutyl groups on the benzene ring of this compound provide steric hindrance. This shielding of the radical center further enhances the stability of the phenoxy radical, preventing it from initiating new degradation chains, a principle that is also key to the effectiveness of synthetic antioxidants like butylated hydroxytoluene (BHT). mdpi.comresearchgate.net The presence of two hydroxyl groups in the hydroquinone structure allows for the scavenging of multiple radicals per molecule.
Table 1: Radical Scavenging Mechanisms of Phenolic Antioxidants
| Mechanism | Description | Key Structural Feature |
|---|---|---|
| Hydrogen Atom Transfer (HAT) | The antioxidant donates a hydrogen atom to a free radical (R•), deactivating it. mdpi.com | Labile hydrogen on the phenolic hydroxyl group. nih.gov |
| Single Electron Transfer (SET) | The antioxidant donates an electron to the free radical, followed by proton transfer. nih.gov | Low ionization potential of the phenolic compound. |
Polymers are susceptible to degradation from exposure to heat and ultraviolet (UV) light. High temperatures during melt processing and prolonged exposure to sunlight can generate free radicals, leading to a loss of mechanical properties and discoloration. google.com
Antioxidants with low volatility are essential for polymers processed at high temperatures, such as polycarbonates and polyesters. google.com The structure of this compound, with its substantial molecular weight and long alkyl groups, suggests it would have low volatility, allowing it to remain effective during high-temperature extrusion and molding operations. nih.gov
By scavenging free radicals generated by thermal or photo-oxidative stress, the compound helps to maintain the polymer's molecular weight and structural integrity. This interruption of oxidative cycles enhances the material's long-term thermal stability (LTTS) and resistance to UV degradation (photostability). specialchem.com The effectiveness of hindered phenols in improving the oven aging performance and service life of polyolefins is well-documented. specialchem.com
Table 2: General Effects of Phenolic Antioxidants on Polymer Stability
| Property | Effect of Antioxidant Addition | Rationale |
|---|---|---|
| Processing Stability | Improved (e.g., better melt flow rate control) specialchem.com | Prevents chain scission/cross-linking during high-temperature processing. |
| Thermal Stability (LTTS) | Increased (e.g., longer time to embrittlement) specialchem.com | Scavenges radicals formed during heat aging, slowing degradation. |
| Photostability | Enhanced | Intercepts radicals generated by UV radiation, reducing photo-oxidation. |
| Color Stability | Improved | Prevents the formation of colored degradation products like quinones. specialchem.com |
Redox Chemistry for Energy Storage Materials
The reversible oxidation and reduction (redox) of organic molecules is a key area of research for developing next-generation energy storage systems, such as redox flow batteries (RFBs). researchgate.net Hydroquinone and its derivatives are particularly promising candidates for these applications due to their well-defined two-electron, two-proton redox activity. harvard.edugoogle.com
Aqueous organic redox flow batteries (ORFBs) are an attractive technology for large-scale, grid-level energy storage because of the potential for low cost and high tunability of the organic redox-active materials. researchgate.net The fundamental reaction for a hydroquinone-based system involves the reversible conversion between the reduced hydroquinone (H₂Q) and the oxidized quinone (Q). nih.gov
Redox Reaction: H₂Q ⇌ Q + 2H⁺ + 2e⁻
In this system, energy is stored by reducing the quinone to hydroquinone during charging and is released by reversing the process during discharge. google.com The performance of the battery is highly dependent on the properties of the specific hydroquinone derivative used. nih.gov
Key parameters that can be tuned by modifying the substituents on the hydroquinone ring include:
Redox Potential: Determines the cell voltage.
Solubility: Affects the energy density of the battery.
Stability: Crucial for long cycle life and preventing capacity decay. nih.gov
Research has shown that fully substituting the aromatic ring of the hydroquinone can lead to more stable molecules, exhibiting lower capacity decay rates during battery cycling. nih.gov The two 3-methylbutyl groups in this compound would influence its solubility and redox potential. Furthermore, such bulky substituents could potentially hinder unwanted side reactions like dimerization, which can reduce the accessible capacity in some quinone systems. nih.gov
Table 3: Redox Potentials of Selected Hydroquinone Derivatives for Flow Batteries
| Compound | Redox Potential (V vs. SHE) | Key Feature | Reference |
|---|---|---|---|
| p-Benzoquinone | ~0.70 V | Simple, foundational molecule. | harvard.edu |
| Anthraquinone-2,7-disulphonic acid (AQDS) | ~-0.19 V | High solubility and stability. | nih.gov |
While the primary focus for hydroquinone derivatives in energy applications has been in redox flow batteries, their inherent redox activity also suggests potential in electrocatalysis. Electrocatalysts are materials that increase the rate of electrochemical reactions at an electrode surface.
Hydroquinone/quinone systems can act as redox mediators, facilitating electron transfer between an electrode and a substrate that might otherwise react sluggishly. Although specific studies on the electrocatalytic applications of this compound are not prominent in the literature, the fundamental redox chemistry of its hydroquinone core makes this a plausible area for future research and development. Potential applications could include roles in electrochemical sensors or as mediators in electrosynthesis.
Table of Compounds
| Abbreviation / Common Name | Full Chemical Name |
| BHT | Butylated hydroxytoluene (2,6-di-tert-butyl-4-methylphenol) |
| AQDS | Anthraquinone-2,7-disulphonic acid |
| H₂Q | Hydroquinone |
| Q | Quinone (specifically, the corresponding quinone of the hydroquinone) |
| This compound | This compound |
Chemical Reactivity and Transformation of 2,5 Bis 3 Methylbutyl Benzene 1,4 Diol
Derivatization Reactions at Hydroxyl Groups
The two phenolic hydroxyl groups are key sites for chemical modification, allowing for the synthesis of a wide range of derivatives through reactions such as esterification and etherification.
The hydroxyl groups of 2,5-Bis(3-methylbutyl)benzene-1,4-diol can be readily converted into esters and ethers using standard synthetic methodologies.
Esterification is typically achieved by reacting the hydroquinone (B1673460) with a carboxylic acid or its more reactive derivatives, such as an acid chloride or anhydride, often in the presence of an acid or base catalyst. masterorganicchemistry.comnih.gov For example, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding diacetate ester. Fischer esterification, using a carboxylic acid and a strong acid catalyst, can also be employed. masterorganicchemistry.comorganic-chemistry.org
Etherification is most commonly performed via the Williamson ether synthesis. masterorganicchemistry.com This involves deprotonating the hydroxyl groups with a strong base, such as sodium hydride (NaH), to form a disodium (B8443419) salt, which then acts as a potent nucleophile. researchgate.net Subsequent reaction with an alkyl halide (e.g., methyl iodide) results in the formation of the corresponding diether derivative.
| Reaction Type | Reagents | Expected Product |
|---|---|---|
| Esterification (Acylation) | Acetyl chloride, Pyridine | 1,4-Diacetoxy-2,5-bis(3-methylbutyl)benzene |
| Esterification (Fischer) | Acetic acid, H₂SO₄ (cat.) | 1,4-Diacetoxy-2,5-bis(3-methylbutyl)benzene |
| Etherification (Williamson) | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | 1,4-Dimethoxy-2,5-bis(3-methylbutyl)benzene |
The bifunctional nature of this compound, with its two reactive hydroxyl groups positioned at opposite ends of a rigid aromatic spacer, makes it an excellent building block for the synthesis of macrocycles and supramolecular assemblies. researchgate.netnih.govnih.gov
Macrocycles can be constructed by reacting the hydroquinone derivative with difunctional reagents. For instance, a double Williamson ether synthesis using a dihaloalkane (e.g., 1,4-dibromobutane) as the electrophile can lead to the formation of a cyclic polyether, also known as a coronand or crown ether derivative. nih.gov These reactions are typically performed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The resulting macrocycles can act as hosts in host-guest chemistry. nih.gov
Reactions Involving the Aromatic Ring
The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating effects of the two hydroxyl groups. The two 3-methylbutyl groups are also weakly activating. The directing effects of these substituents determine the position of substitution for incoming electrophiles. masterorganicchemistry.comlibretexts.org
The hydroxyl groups are strong ortho-, para-directors. Since the para-positions are occupied by the alkyl groups, they strongly direct incoming electrophiles to the C-3 and C-6 positions. The alkyl groups are also ortho-, para-directors, directing to the C-3/C-6 positions (ortho) and the C-4 position (para, which is occupied by a hydroxyl group). The combined effect is a strong activation of the C-3 and C-6 positions, which are the only available sites on the ring. Therefore, electrophilic substitution is expected to occur exclusively at these positions.
Common EAS reactions include:
Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst is generally not necessary due to the high activation of the ring. Reaction with the halogen alone is often sufficient to produce the 3,6-dihalo derivative. youtube.comyoutube.com
Nitration: Introduction of a nitro group (-NO₂) can be achieved using a mixture of nitric acid and sulfuric acid. libretexts.orgrsc.org Given the ring's high reactivity, milder conditions may be required to avoid over-reaction or oxidative degradation.
| Reaction Type | Reagents | Predicted Major Product |
|---|---|---|
| Bromination | Br₂ in a suitable solvent (e.g., CCl₄ or CH₃COOH) | 3,6-Dibromo-2,5-bis(3-methylbutyl)benzene-1,4-diol |
| Nitration | Dilute HNO₃ | 3,6-Dinitro-2,5-bis(3-methylbutyl)benzene-1,4-diol |
Electrophilic Aromatic Substitution
The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution (EAS). This enhanced reactivity stems from the cumulative electron-donating effects of two hydroxyl (-OH) groups and two 3-methylbutyl (isoamyl) groups. Both types of substituents increase the electron density of the aromatic ring, making it a more potent nucleophile.
The directing effects of these substituents determine the position of substitution.
Hydroxyl (-OH) groups: These are strong activating groups and are ortho, para-directors.
Alkyl (-C5H11) groups: These are weak activating groups and are also ortho, para-directors.
In this molecule, the substituents are located at the 1, 2, 4, and 5 positions. The only available positions for substitution are at carbons 3 and 6. The directing effects of the existing groups converge on these two equivalent positions. The hydroxyl group at position 1 directs ortho to position 6, and the alkyl group at position 2 directs ortho to position 3. Similarly, the hydroxyl group at position 4 directs ortho to position 3, and the alkyl group at position 5 directs ortho to position 6. This strong, concerted activation makes the 3 and 6 positions highly susceptible to attack by electrophiles.
| Substituent Group | Position | Activating/Deactivating Effect | Directing Effect | Target Positions for Substitution |
|---|---|---|---|---|
| Hydroxyl (-OH) | 1 | Strongly Activating | Ortho, Para | 2 (blocked), 6 |
| 3-Methylbutyl (-C5H11) | 2 | Weakly Activating | Ortho, Para | 1 (blocked), 3 |
| Hydroxyl (-OH) | 4 | Strongly Activating | Ortho, Para | 3, 5 (blocked) |
| 3-Methylbutyl (-C5H11) | 5 | Weakly Activating | Ortho, Para | 4 (blocked), 6 |
Due to this high degree of activation, electrophilic substitution reactions such as nitration, halogenation, and sulfonation are expected to proceed readily, likely under mild conditions, to yield the 3,6-disubstituted product if a sufficient amount of the electrophile is used.
Hydrogenation and Dehydrogenation Studies
The reactivity of this compound is also characterized by transformations involving the addition or removal of hydrogen.
Dehydrogenation: The most characteristic reaction of hydroquinones is dehydrogenation (oxidation) to form the corresponding quinone. In this case, this compound can be easily oxidized to 2,5-Bis(3-methylbutyl)-1,4-benzoquinone . This redox transformation involves the loss of two protons and two electrons and can be achieved with a wide variety of mild oxidizing agents. This process is reversible, with the quinone being readily reduced back to the hydroquinone.
Hydrogenation: The aromatic ring of the compound can be hydrogenated to a cyclohexane (B81311) ring, although this requires more forcing conditions than the dehydrogenation reaction. Catalytic hydrogenation using catalysts such as rhodium, ruthenium, or nickel, typically under elevated temperature and pressure, would yield 2,5-Bis(3-methylbutyl)cyclohexane-1,4-diol . This reaction saturates the benzene ring, eliminating its aromaticity.
| Transformation | Reactant | Product | Typical Reagents/Conditions |
|---|---|---|---|
| Dehydrogenation (Oxidation) | This compound | 2,5-Bis(3-methylbutyl)-1,4-benzoquinone | Air (O2), H2O2, Na2Cr2O7, FeCl3 |
| Hydrogenation (Reduction) | This compound | 2,5-Bis(3-methylbutyl)cyclohexane-1,4-diol | H2 gas with catalysts (e.g., Rh, Ru, Ni) at high pressure and temperature |
Degradation Pathways and Stability Studies in Non-Biological Systems
The stability of this compound is influenced by external factors such as light, heat, and chemical environment.
Photodegradation Mechanisms
Hydroquinone and its derivatives are known to be susceptible to degradation upon exposure to light, particularly UV radiation. scielo.org.co Studies on the parent compound, hydroquinone, show it is highly sensitive to photodegradation even in the absence of a photocatalyst. scielo.org.co The degradation mechanism is believed to proceed via photo-oxidation. The absorption of photons can excite the molecule, leading to the formation of radical species and subsequent reaction with oxygen.
The primary photodegradation product is expected to be the corresponding 2,5-Bis(3-methylbutyl)-1,4-benzoquinone . Further irradiation can lead to the cleavage of the aromatic ring, resulting in the formation of smaller, aliphatic carboxylic acids and ultimately mineralization to CO2 and H2O. researchgate.net The presence of photocatalysts like titanium dioxide (TiO2) or zinc oxide (ZnO) has been shown to significantly accelerate the photodegradation of phenolic compounds. researchgate.netresearchgate.net Research on other alkylated aromatic compounds confirms that photodegradation products are frequently oxygenated compounds such as quinones, alcohols, and aldehydes. nih.gov
Thermal Degradation Profiles
Potential initial degradation pathways include:
Oxidation: If an oxidizing atmosphere is present, thermal energy can facilitate the dehydrogenation to the more stable 2,5-Bis(3-methylbutyl)-1,4-benzoquinone .
Side-Chain Cleavage: Homolytic cleavage of the C-C bonds within the 3-methylbutyl side chains could occur, leading to the formation of smaller alkyl radicals and a substituted benzene diol radical.
Ring-Moiety Cleavage: At very high temperatures, cleavage of the C-O bonds or fragmentation of the aromatic ring itself would take place.
The relative stability of the different bonds in the molecule dictates the energy required for decomposition.
| Bond Type | Example Bond | Approximate BDE (kJ/mol) | Relevance to Degradation |
|---|---|---|---|
| Phenolic O-H | ArO-H | ~360 | Cleavage occurs during oxidation/dehydrogenation. |
| Alkyl C-C | R-CH2-CH2R' | ~370 | Potential site for initial side-chain fragmentation. |
| Aromatic C-O | Ar-OH | ~415 | Stronger bond; cleavage requires higher energy. |
| Aromatic C-C | Ar-C-C-Ar | ~495 | Very stable; ring fragmentation requires significant energy. |
Environmental Degradation (e.g., abiotic processes)
In non-biological environmental systems such as water and soil, the primary abiotic degradation pathway for this compound is oxidation. Hydroquinone itself is often an intermediate in the environmental degradation of other aromatic pollutants like phenols and pesticides. nih.govmdpi.com
The two hydroxyl groups make the molecule highly susceptible to attack by common environmental oxidants, including:
Dissolved Oxygen: In the presence of metal ion catalysts, dissolved O2 can oxidize the hydroquinone.
Reactive Oxygen Species (ROS): Species such as hydroxyl radicals (•OH) and hydrogen peroxide (H2O2), which are present in sunlit surface waters or can be generated through advanced oxidation processes (AOPs), will readily react with the compound.
The initial product of this abiotic oxidation is consistently the corresponding quinone derivative. nih.gov This quinone is often more stable but can undergo further degradation, such as hydroxylation and eventual ring-opening, leading to complete mineralization. Specialized methods like microelectrolysis have also proven effective in degrading hydroquinone in aqueous solutions, indicating that electrochemical oxidation is another viable abiotic pathway. nih.gov
Conclusion and Future Research Directions
Summary of Key Academic Findings on 2,5-Bis(3-methylbutyl)benzene-1,4-diol
A comprehensive search of academic databases and scientific literature did not yield any specific key academic findings for this compound. Research has been conducted on other substituted hydroquinones, which may offer insights by analogy, but direct studies on this particular compound, its properties, and its potential activities are absent from the available literature.
Emerging Research Avenues in Synthesis and Materials Science
Given the lack of specific research, emerging avenues can only be extrapolated from general trends in hydroquinone (B1673460) chemistry. The synthesis of substituted hydroquinones is a well-established field, and methods such as Friedel-Crafts alkylation of hydroquinone could theoretically be adapted for the synthesis of this compound.
In materials science, hydroquinone derivatives are valued for their antioxidant and redox properties. Future research could explore the incorporation of the 3-methylbutyl side chains of this specific compound to influence solubility, steric hindrance, and electronic properties, potentially leading to novel polymers, antioxidants, or electronic materials.
Potential for Novel Applications
The potential applications for this compound remain speculative without dedicated research. Based on the known applications of similar hydroquinone derivatives, potential areas of investigation could include:
Polymer Chemistry: As a monomer or an additive to modify the properties of polymers.
Antioxidants: The hydroquinone moiety suggests potential antioxidant activity, which could be explored for applications in stabilizing plastics, rubbers, or oils.
Organic Electronics: The redox-active nature of the hydroquinone core could be of interest in the development of new organic electronic materials.
Challenges and Opportunities in Hydroquinone Chemistry
Hydroquinone chemistry, in general, faces both challenges and opportunities. A significant challenge is managing the potential toxicity and environmental impact of some hydroquinone derivatives. This necessitates careful design and testing of new compounds.
Opportunities lie in the development of novel hydroquinones with tailored properties for specific applications. The vast chemical space of possible substitutions on the benzene (B151609) ring allows for the fine-tuning of redox potentials, solubility, and reactivity. Research into greener synthesis methods and biodegradable hydroquinone derivatives also presents a significant opportunity.
Data on this compound:
| Property | Value |
| CAS Number | 729-36-2 |
| Molecular Formula | C16H26O2 |
| Molecular Weight | 250.38 g/mol |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
